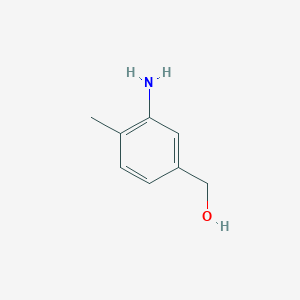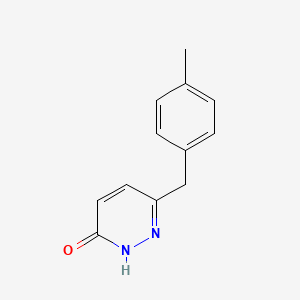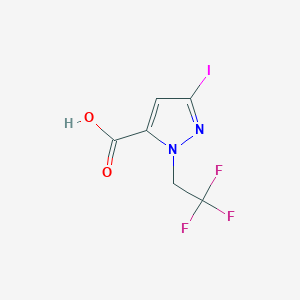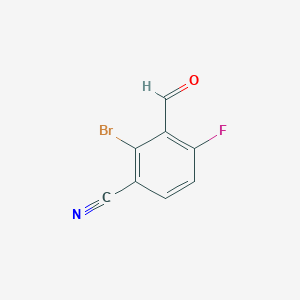
(3-Amino-4-methylphenyl)methanol
概要
説明
“(3-Amino-4-methylphenyl)methanol” is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as “3-Amino-4-methylbenzyl alcohol” and "benzenemethanol, 3-amino-4-methyl-" . The molecular weight of this compound is 137.18 g/mol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it’s worth noting that similar compounds have been synthesized in microreactor systems .Molecular Structure Analysis
The InChI string for “this compound” isInChI=1S/C8H11NO/c1-6-2-3-7 (5-10)4-8 (6)9/h2-4,10H,5,9H2,1H3 . The Canonical SMILES string is CC1=C (C=C (C=C1)CO)N . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 137.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 137.084063974 g/mol . The topological polar surface area of the compound is 46.2 Ų .科学的研究の応用
Methanol as a Solubilizing Agent in Biological Membranes
Methanol is a common solubilizing agent for studying transmembrane proteins and peptides in biological and synthetic membranes. It significantly influences lipid dynamics in biological membranes, as shown in studies using small angle neutron scattering. Methanol affects 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics in lipid bilayers, highlighting its role in understanding the structure-function relationship in biomembrane studies (Nguyen et al., 2019).
Direct N-Monomethylation of Aromatic Primary Amines
Methanol is used as a methylating agent in the direct N-monomethylation of aromatic primary amines, including arylamines and arylsulfonamides. This reaction, carried out in the presence of a [Cp*IrCl2]2/NaOH system, is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, demonstrating methanol's utility in synthetic chemistry (Li et al., 2012).
Use in Catalytic Reactions and Synthesis of Pharmaceuticals
Methanol serves as both a C1 synthon and H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This method is applicable to various amines and is used in synthesizing pharmaceutical agents through late-stage functionalization. It also enables the synthesis of key pharmaceutical intermediates and drug molecules like benzocaine and butamben (Sarki et al., 2021).
Synthesis of Multi-Substituted Arenes
Methanol is used in the synthesis of multi-substituted arenes, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, via palladium-catalyzed C-H halogenation reactions. This method offers advantages in terms of reaction conditions, yields, selectivity, and chemical diversity compared to traditional approaches (Sun et al., 2014).
Biological Conversion of Methanol to Specialty Chemicals
Methanol is an attractive substrate for the biological production of chemicals and fuels. Engineering of methylotrophic Escherichia coli to convert methanol to metabolites like naringenin demonstrates the potential of methanol in biomanufacturing and bioengineering (Whitaker et al., 2017).
Methanol in Energy and Chemical Industries
Methanol is a key component in the production of complex chemical structures and clean-burning fuels. Its role in reducing CO2 emissions, hydrogen storage, and applications in energy technologies like direct methanol fuel cells highlights its importance in sustainable practices and innovative industrial applications (Dalena et al., 2018).
Safety and Hazards
将来の方向性
While specific future directions for “(3-Amino-4-methylphenyl)methanol” were not found in the search results, it’s worth noting that similar compounds, such as pyrazole derivatives, have been studied for their pharmacological activities . This suggests that “this compound” and similar compounds could have potential applications in the development of new drugs.
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (3-Amino-4-methylphenyl)methanol could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to act as prodrugs, improving aqueous solubility and exerting potent anti-inflammatory activities after being converted to their parent compounds in vivo . This suggests that this compound could potentially have similar pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors such as temperature, ph, and the presence of other compounds can affect the stability and efficacy of similar compounds
特性
IUPAC Name |
(3-amino-4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQKYGYTOHXGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81863-45-8 | |
| Record name | 3-Amino-4-methylbenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3S,4S)-4-(1-Phenylpyrazol-4-yl)oxyoxolan-3-yl]but-2-ynamide](/img/structure/B2419667.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2419668.png)
![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2419669.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2419670.png)


![1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2419675.png)

![4-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2419678.png)


![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2419683.png)


